![molecular formula C14H6N2O4 B12939939 Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is a complex heterocyclic compound that belongs to the family of indoloindoles These compounds are characterized by the fusion of two indole rings, which are aromatic heterocycles containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone typically involves the cyclization of precursor compounds. One common method is the Fischer indolization of pyruvic acid 1,5-naphthyldihydrazone, which undergoes cyclization to form the indoloindole structure . The reaction conditions often include the use of concentrated sulfuric and acetic acids as cyclizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the reactive pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydroindoloindoles.
Substitution: Halogenated or nitro-substituted indoloindoles.
Aplicaciones Científicas De Investigación
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Indolo[3,2-b]indole: Another indoloindole with different fusion points, leading to distinct chemical properties.
Indolo[2,3-b]indole: Known for its use in dye-sensitized solar cells due to its electron-donating properties.
Carbazolo[3,2-c]carbazole:
Uniqueness: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is unique due to its specific fusion pattern and the presence of multiple reactive sites, making it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H6N2O4 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
3,8-dihydroindolo[7,6-g]indole-1,2,6,7-tetrone |
InChI |
InChI=1S/C14H6N2O4/c17-11-7-3-1-5-6(10(7)16-13(11)19)2-4-8-9(5)15-14(20)12(8)18/h1-4H,(H,15,18,20)(H,16,17,19) |
Clave InChI |
LKHPHNUNWLWMLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C4=C(C=C3)C(=O)C(=O)N4)NC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


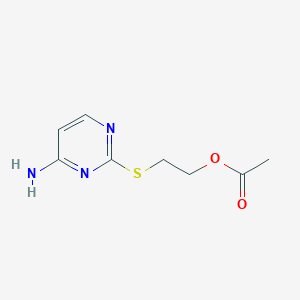
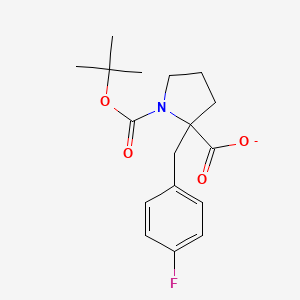
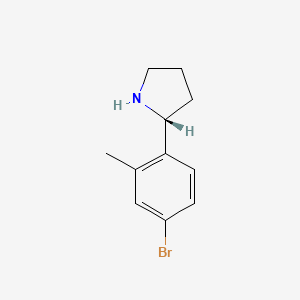
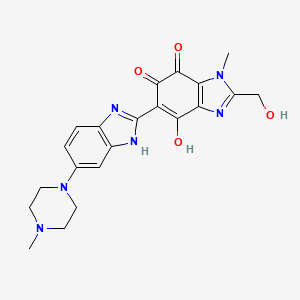
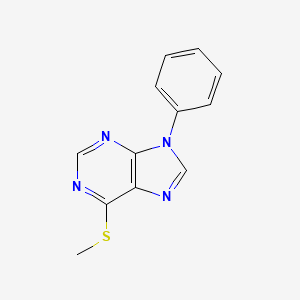
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
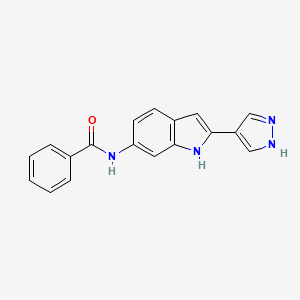

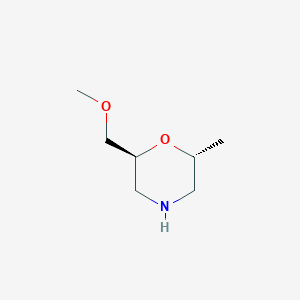

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
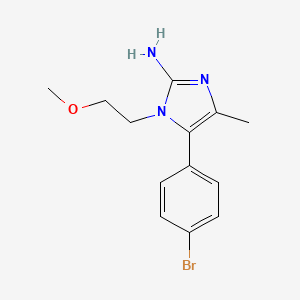

![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
